molecular formula C19H18FN5O4S2 B11248846 N-(2,5-Dimethoxyphenyl)-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide

N-(2,5-Dimethoxyphenyl)-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide

Cat. No.: B11248846
M. Wt: 463.5 g/mol
InChI Key: MHYNPOAANYERCG-UHFFFAOYSA-N
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Description

“N-(2,5-Dimethoxyphenyl)-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide” is a complex organic compound that features a combination of aromatic rings, a thiadiazole ring, and various functional groups

Properties

Molecular Formula

C19H18FN5O4S2

Molecular Weight

463.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H18FN5O4S2/c1-28-13-7-8-15(29-2)14(9-13)22-16(26)10-30-19-25-24-18(31-19)23-17(27)21-12-5-3-11(20)4-6-12/h3-9H,10H2,1-2H3,(H,22,26)(H2,21,23,24,27)

InChI Key

MHYNPOAANYERCG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,5-Dimethoxyphenyl)-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Thiadiazole Ring: Starting with a precursor such as thiosemicarbazide, the thiadiazole ring can be formed through cyclization reactions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.

    Attachment of the Dimethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Formation of the Final Compound: The final step involves coupling the intermediate products through amide bond formation, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of advanced materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The thiadiazole ring and the fluorophenyl group could play crucial roles in binding to the target molecules.

Comparison with Similar Compounds

Similar compounds include:

  • N-(2,5-Dimethoxyphenyl)-2-[(5-{[(4-chlorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide
  • N-(2,5-Dimethoxyphenyl)-2-[(5-{[(4-bromophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide

These compounds share similar structural features but differ in the halogen substituent on the phenyl ring, which can influence their chemical reactivity and biological activity.

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